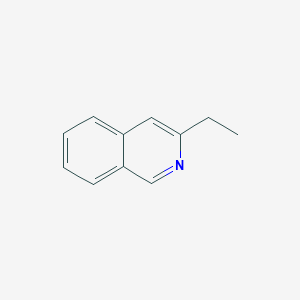

3-Ethylisoquinoline

説明

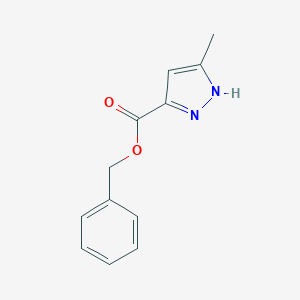

3-Ethylisoquinoline is a chemical compound that falls under the category of isoquinolines . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Various methods have been proposed for the synthesis of isoquinoline and its derivatives, including metal catalysts to catalyst-free processes in water . Another approach involves the preparation and activation of isoquinolin-1 (2 H )-ones .Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives are diverse and complex . They can undergo various types of reactions, including chemical solubility and precipitation reactions, acid/base reactions, gas-forming reactions, and oxidation-reduction reactions .科学的研究の応用

Hemodynamic Effects in Shock Treatment : A study observed the effects of a derivative, 2-(3-ethylsulfinylpropyl) - 1,2,3,4 - tetrahydroisoquinoline, in dogs and human volunteers, noting its inotropic and chronotropic effects on the heart and peripheral arterial vasodilation. This agent increased cardiac output without significantly increasing oxygen consumption, suggesting potential use in therapy for hypotensive and shock states (S. Kim, T. P. Nassos, & Shoemaker Wc, 1971).

Antitumor Activity of Isoquinoline Alkaloids : Ecteinascidin-743 (ET-743), a marine tetrahydroisoquinoline alkaloid, has shown potent antitumor activity. Research indicates its unique mechanism of action, involving cellular phase sensitivities, without causing detectable DNA breaks or DNA-protein cross-links (E. Erba et al., 2001).

Synthetic Studies for Anticancer Agents : The formal total synthesis of the potent anticancer agent Et-743, a tetrahydroisoquinoline derivative, was achieved through novel methods. This synthesis process might aid in the development of related therapeutic compounds (D. Fishlock & Robert M. Williams, 2008).

Biosynthesis of Tetrahydroisoquinoline Antibiotics : Research into the biosynthesis of tetrahydroisoquinoline (THIQ) alkaloids, which are potent antibiotics and antitumor agents, has provided insights into the nonribosomal peptide synthetase system. This understanding could lead to new methods for producing these compounds (G. Tang, Mancheng Tang, Li-Qiang Song, & Yue Zhang, 2016).

Gastric Cancer Cell Studies : Novel diisoquinoline derivatives were studied for their anticancer activity in human gastric cancer cells. The findings indicate the potential of these compounds as promising molecules for gastric cancer treatment (N. Pawlowska et al., 2018).

Selective Dopamine D(3) Receptor Antagonism : A study on the synthesis of dopamine D(3) receptor antagonists involving tetrahydroisoquinolines showed potential for these compounds in developing effective antipsychotic therapies (G. Stemp et al., 2000).

特性

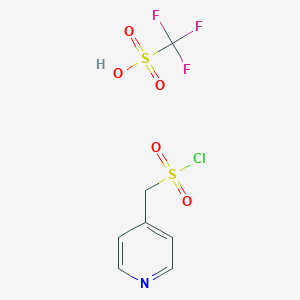

IUPAC Name |

3-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXOIKGMLUJEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553649 | |

| Record name | 3-Ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102878-59-1 | |

| Record name | 3-Ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)

![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)